1-Pyrrolidineethanol, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanol, acetate (ester) is an organic compound with the molecular formula C₈H₁₅NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrrolidineethanol, acetate (ester) can be synthesized through esterification reactions. One common method involves the reaction of 1-pyrrolidineethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester along with by-products like acetic acid .
Industrial Production Methods: Industrial production of esters like 1-pyrrolidineethanol, acetate (ester) often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidineethanol, acetate (ester) undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 1-pyrrolidineethanol and acetic acid.
Oxidation: Oxidative reactions can convert the alcohol group to a carbonyl group, forming corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products:
Hydrolysis: 1-Pyrrolidineethanol and acetic acid.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Pyrrolidineethanol, acetate (ester) has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-pyrrolidineethanol, acetate (ester) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which then exerts its biological effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the ester group.
Pyrrolidinone: A lactam derivative with different chemical properties and applications.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness: 1-Pyrrolidineethanol, acetate (ester) is unique due to its ester functionality, which imparts distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
CAS No. |
21193-86-2 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-8(10)11-7-6-9-4-2-3-5-9/h2-7H2,1H3 |
InChI Key |
UJOVGKWFOULAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.